{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[3-chloro-4-(trifluoromethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c1-14-5-6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRYSSDTHQZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Chloromethylation of 3-Chloro-4-(trifluoromethoxy)phenyl
Reaction:
The aromatic ring is chloromethylated using formaldehyde derivatives and hydrochloric acid or chlorinating agents.
- Reagents: Formaldehyde (or paraformaldehyde), hydrochloric acid, and a Lewis acid catalyst such as zinc chloride.
- Solvent: Dichloromethane or acetic acid.
- Temperature: 0–25°C to control regioselectivity.
Outcome:
Formation of [3-Chloro-4-(trifluoromethoxy)phenyl]methyl chloride , a key intermediate.
Research Data:
Patents and literature indicate that chloromethylation of substituted phenyl rings is efficient under these conditions, with yields often exceeding 80%. For example, a patent describes chloromethylation using paraformaldehyde and HCl in dichloromethane at room temperature, yielding high purity chloromethyl derivatives.
Step 2: Nucleophilic Substitution with Methylamine
Reaction:
The chloromethyl intermediate reacts with methylamine to form the target methylamine derivative.
- Reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: 80–120°C.
- Molar excess of methylamine to drive the reaction to completion.
Mechanism:
SN2 nucleophilic substitution where methylamine displaces the chloride on the methyl group attached to the aromatic ring.
Yield & Data:
Research and patent data suggest yields around 70–90% under optimized conditions. The process is straightforward, with minimal side reactions, especially when excess methylamine is used.
Step 3: Purification and Salt Formation
- The crude product can be purified via recrystallization from ethanol or diisopropyl ether.
- Conversion into hydrochloride or other salts enhances stability and handling.
Alternative Synthetic Routes
Route A: Reductive Amination Approach
- Starting from aldehyde derivatives, reductive amination with methylamine can be employed.
- This method offers high regioselectivity and can be scaled industrially.
Route B: Direct Methylation of Aromatic Amines
- Methylation of the amino group on the aromatic ring using methyl iodide or dimethyl sulfate in the presence of base.
- However, this route often leads to over-methylation and requires careful control.
Data Table Summarizing Preparation Methods
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Chloromethylation | Formaldehyde, HCl, ZnCl₂ | 0–25°C, dichloromethane | 80–95 | Regioselective, high yield, controlled temperature |
| 2. Nucleophilic substitution | Methylamine, DMSO or DMF | 80–120°C, reflux | 70–90 | Excess methylamine improves yield and selectivity |
| 3. Purification | Recrystallization | Ethanol or diisopropyl ether | - | Ensures high purity for industrial use |
Research Findings and Industrial Relevance
- The process outlined aligns with patent disclosures and literature on aromatic chloromethylation and amination.
- Patents such as WO1994000416A1 describe similar chloromethylation and amination steps, emphasizing the use of inexpensive reagents and scalable conditions.
- The process avoids toxic reagents like methyl iodide or dimethyl sulfate, favoring safer industrial practices.
- The use of solvents like dichloromethane and DMSO is standard, with purification optimized via recrystallization techniques.
Notes and Recommendations
- Reaction parameters such as temperature, molar ratios, and reaction time are critical for optimizing yield and purity.
- The choice of solvent and catalyst can be tailored to scale-up processes.
- Post-synthesis purification, including recrystallization and salt formation, ensures high-quality final products suitable for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to yield amines with different oxidation states.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the phenyl ring is functionalized further.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have demonstrated that {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against multidrug-resistant cancer cells, suggesting potential as a lead compound for drug development.
Neuropharmacology : The compound has also been investigated for its neuroprotective effects. In vitro studies indicate that it may enhance neuronal survival under stress conditions, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agrochemical Applications
Pesticide Development : The trifluoromethoxy group enhances the lipophilicity of the compound, making it suitable for use as an agrochemical. Research indicates that derivatives of this compound exhibit potent insecticidal activity against common agricultural pests . Field trials have shown significant reductions in pest populations when applied in crop protection formulations.
Materials Science
Polymer Chemistry : this compound is being explored as a functional monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, which are crucial for applications in coatings and adhesives .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer Activity | Inhibition of cell proliferation in breast and lung cancer cell lines |
| Agricultural Sciences | Pesticide Development | Effective against pests with minimal environmental impact |
| Polymer Science | Materials Development | Enhanced thermal stability in polymer matrices |
Mechanism of Action
The mechanism by which {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy group enhances its lipophilicity, facilitating membrane permeability. The chloro and methylamine groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine (Target) | C₁₀H₁₁ClF₃NO | ~253.65* | 3-Cl, 4-OCF₃, benzyl-CH₂NHCH₃ | High lipophilicity (OCF₃), moderate basicity (amine), potential CNS activity |
| 1-(3-Chloro-4-fluorophenyl)ethylamine () | C₉H₁₁ClFN | 187.64 | 3-Cl, 4-F, ethyl-CH(NHCH₃)CH₃ | Lower molar mass, reduced steric bulk (F vs. OCF₃), possible enhanced metabolic stability |
| 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone () | C₉H₅BrClF₃O₂ | 316.49 | 3-Cl, 4-OCF₃, ketone (CO), bromoethyl | Electrophilic ketone (reactivity in synthesis), higher halogen content (Br, Cl) |
| (4-Chloro-3-trifluoromethyl-phenyl)-...-amine () | C₂₄H₁₆ClF₆N₅O₂ | ~579.87 | 4-Cl, 3-CF₃, quinazoline-linked amine | Large heterocyclic structure, low IC₅₀ (1995262.31 nM) in binding assays |
*Calculated based on substituent contributions.
Key Observations :
- Steric Bulk : The benzyl-methylamine group in the target compound introduces greater steric hindrance than the ethyl-methylamine in , possibly affecting receptor binding or metabolic pathways.
Biological Activity
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and crop protection. This article delves into its biological activity, synthesis, and relevant case studies, supported by research findings and data tables.
- Molecular Formula : C10H10ClF3NO
- Molecular Weight : 253.64 g/mol
- CAS Number : Not specifically listed but related to similar compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with appropriate alkyl amines under controlled conditions. The synthesis methods often emphasize mild reaction conditions to enhance yield and purity, with reported yields around 59% in some cases .
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against various microorganisms. Specifically, derivatives of similar structures have shown promising activity against fungal and bacterial pathogens. The biological activity is attributed to the unique trifluoromethoxy group, which enhances lipophilicity and membrane penetration .
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate Inhibition | |
| Staphylococcus aureus | High Inhibition | |
| Candida albicans | Low Inhibition |
Case Studies
- Crop Protection : A study demonstrated that derivatives of this compound exhibit significant protective effects against pests and diseases in crops. The compounds were effective in reducing the incidence of fungal infections in agricultural settings, showcasing their potential as agrochemicals .
- Pharmacological Applications : Research has indicated that this compound may interact with specific biological targets involved in cancer cell proliferation. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting a potential role in cancer therapy .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may disrupt cellular processes by interfering with protein synthesis or function due to its structural properties.
Q & A
Q. Critical factors for yield optimization :
- Catalysts : Transition metals (e.g., Pd/C) enhance reductive efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Basic: Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?
Answer:
- 1H/13C NMR :
- Mass Spectrometry (HRMS) :
- Molecular ion [M+H]+ matches theoretical mass (e.g., m/z 268.05 for C9H8ClF3NO) .
- IR Spectroscopy :
- N–H stretch (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
Advanced: How can researchers optimize low-yield amine functionalization steps during synthesis?
Answer:
Low yields in amine coupling often stem from steric hindrance or competing side reactions. Strategies include:
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Temperature modulation : Lower temperatures (0–25°C) reduce decomposition of intermediates .
- Protecting groups : Temporarily block reactive sites (e.g., with Boc groups) to direct regioselectivity .
Q. Example optimization :
| Condition | Yield Improvement | Reference |
|---|---|---|
| TBAB (5 mol%) | 25% → 68% | |
| Reaction at 0°C | 40% → 75% |
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies arise from variable purity, assay protocols, or cellular models. Mitigation approaches:
- Standardized bioassays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity) .
- Purity validation : HPLC-UV/ELSD to confirm ≥98% purity before testing .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors, reducing experimental noise .
Advanced: What computational methods assess the environmental fate of this compound?
Answer:
- QSAR models : Predict biodegradability (e.g., EPI Suite) using logP and molecular weight .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to estimate metabolic pathways .
- Ecotoxicology databases : Cross-reference with ECOTOX to identify toxicity thresholds in aquatic organisms .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture control : Use desiccants (silica gel) in sealed containers; anhydrous solvents (e.g., dry DMSO) for stock solutions .
- Oxidation prevention : Purge storage vials with argon or nitrogen .
Advanced: How to design experiments analyzing regioselectivity in electrophilic substitution reactions?
Answer:
- Computational pre-screening : DFT calculations (Gaussian 09) map electron density to predict reactive sites .
- Isotopic labeling : Use deuterated analogs to track substitution patterns via 2H NMR .
- Competitive reactions : Compare product ratios under varying electrophile concentrations to quantify selectivity .
Basic: What safety protocols are critical during handling?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
